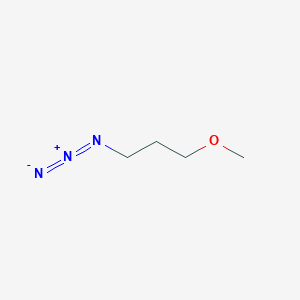

1-Azido-3-methoxypropane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-azido-3-methoxypropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-8-4-2-3-6-7-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTAOZDLJWEHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 1 Azido 3 Methoxypropane

Nucleophilic Azidation of Halogenated Methoxypropane Precursors

The most direct route to 1-azido-3-methoxypropane involves the substitution of a halide from a 1-halo-3-methoxypropane derivative with an azide (B81097) salt. This method leverages the well-established reactivity of alkyl halides in nucleophilic substitution reactions.

The general reaction is as follows:

X-CH₂CH₂CH₂OCH₃ + NaN₃ → N₃-CH₂CH₂CH₂OCH₃ + NaX

(where X = Br, I)

Optimization of Reaction Conditions for Azide Introduction (e.g., Solvent Effects, Temperature, Stoichiometry)

The efficiency of the azidation reaction is highly dependent on the chosen reaction conditions. Key parameters that require optimization include the solvent, temperature, and the stoichiometry of the reactants.

Solvent Effects: The choice of solvent is critical in facilitating the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation (e.g., Na⁺) of the azide salt while leaving the azide anion (N₃⁻) relatively unsolvated and thus more nucleophilic. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are excellent solvent choices for this transformation. For instance, a general procedure for the synthesis of alkyl azides from alkyl halides in DMSO has been reported to proceed to completion, often yielding the product in near-quantitative amounts after an aqueous workup. In a similar synthesis of benzyl (B1604629) azide from benzyl bromide, DMSO was used as the solvent with sodium azide at ambient temperature, resulting in a 73% yield after stirring overnight. chemspider.com The use of protic solvents, such as water or alcohols, can diminish the nucleophilicity of the azide ion through hydrogen bonding and are therefore less ideal.

Temperature: The reaction temperature influences the rate of reaction. For primary halides, such as 1-bromo-3-methoxypropane (B1268092), the reaction can often proceed at room temperature. However, gentle heating may be employed to increase the reaction rate. A typical range for such reactions is between 25°C and 90°C. It is important to monitor the reaction to avoid potential side reactions, such as elimination, although with a primary substrate this is less of a concern.

Stoichiometry: A slight excess of the azide salt is commonly used to ensure the complete consumption of the alkyl halide. A stoichiometric ratio of approximately 1.1 to 1.5 equivalents of sodium azide relative to the halogenated methoxypropane is typical. This helps to drive the reaction to completion according to Le Chatelier's principle.

| Parameter | Condition | Rationale | Expected Outcome |

|---|---|---|---|

| Solvent | DMSO or DMF | Polar aprotic solvent enhances nucleophilicity of the azide anion. | High reaction rate and yield. |

| Temperature | 25-60°C | Sufficient to overcome activation energy without promoting side reactions. | Good reaction rate with high selectivity. |

| Stoichiometry (NaN₃:Substrate) | 1.2 : 1 | Ensures complete conversion of the starting material. | High yield of the desired product. |

Mechanistic Analysis of SN2 Pathways in Azide Formation

The formation of 1-azido-3-methoxypropane from a 1-halo-3-methoxypropane precursor proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the azide anion acts as the nucleophile and attacks the electrophilic carbon atom bearing the halogen. The attack occurs from the side opposite to the leaving group (backside attack).

During the reaction, a transition state is formed where the nucleophile (N₃⁻) and the leaving group (halide) are both partially bonded to the carbon atom. As the C-N₃ bond forms, the C-X bond simultaneously breaks. This concerted process leads to an inversion of stereochemistry at the carbon center, although for an achiral molecule like 1-azido-3-methoxypropane, this is not observable. The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

Exploration of Various Halogenated Substrates (e.g., Bromo-, Iodo-)

The choice of the halogen leaving group on the 3-methoxypropane substrate significantly impacts the rate of the SN2 reaction. The reactivity of the leaving group is inversely related to its basicity; a weaker base is a better leaving group.

Comparing the common halogens, the leaving group ability increases down the group: F⁻ < Cl⁻ < Br⁻ < I⁻. Therefore, 1-iodo-3-methoxypropane (B1610442) would be expected to react faster than 1-bromo-3-methoxypropane under the same conditions. While the iodo- derivative offers higher reactivity, the bromo- derivative is often more commonly used due to a balance of reactivity, stability, and cost. 1-Bromo-3-methoxypropane is a commercially available and stable starting material for this synthesis.

Ether Formation via Alkylation of Azido-alcohols

An alternative synthetic strategy involves the formation of the ether bond as the final key step. This approach begins with an azido-alcohol, specifically 3-azido-1-propanol, which is then alkylated to introduce the methyl group.

The general reaction is as follows:

N₃-CH₂CH₂CH₂OH + Base + CH₃-X → N₃-CH₂CH₂CH₂OCH₃ + HB⁺X⁻

(where X is a good leaving group, e.g., I, OSO₂OCH₃)

This method is a classic example of the Williamson ether synthesis.

Alkylation of 3-Azido-1-propanol Derivatives

The first step in this synthetic route is the deprotonation of the terminal hydroxyl group of 3-azido-1-propanol to form a more potent nucleophile, the corresponding alkoxide. This is typically achieved by treating the alcohol with a strong base. Common bases for this purpose include sodium hydride (NaH), which has the advantage that the only byproduct is hydrogen gas, or alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

Once the alkoxide is formed in situ, it can then react with a suitable methylating agent in an SN2 reaction to form the desired methyl ether.

Investigation of Methylation Reagents and Conditions

The choice of the methylating agent is crucial for the success of the Williamson ether synthesis. The ideal reagent should be a good electrophile with a good leaving group.

Methyl Iodide (CH₃I): Methyl iodide is a highly effective and commonly used methylating agent. It is very reactive in SN2 reactions due to the excellent leaving group ability of the iodide ion. The reaction of the 3-azido-1-propoxide with methyl iodide would be expected to proceed efficiently to give 1-azido-3-methoxypropane.

Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): Dimethyl sulfate is another powerful and often more cost-effective methylating agent. The methylsulfate (B1228091) anion is an excellent leaving group, making dimethyl sulfate highly reactive.

The reaction conditions for the methylation step typically involve an aprotic solvent to avoid interference with the nucleophilic alkoxide. Tetrahydrofuran (THF) or DMF are suitable choices. The temperature can be maintained at or slightly above room temperature to ensure a reasonable reaction rate.

| Methylating Agent | Base | Solvent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | THF | 0°C to room temperature | High reactivity, clean reaction. | Higher cost, light sensitive. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | DMF | Room temperature | Cost-effective, high reactivity. | Toxicity. |

Multicomponent Reaction Strategies for Direct Synthesis (If Applicable)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their high atom economy, procedural simplicity, and the ability to rapidly generate molecular complexity.

A review of the scientific literature indicates that the direct synthesis of 1-Azido-3-methoxypropane via a multicomponent reaction strategy is not a commonly reported or conventional approach. The formation of this compound is most directly achieved through a bimolecular nucleophilic substitution reaction. This typically involves the reaction of an azide source with a suitable 3-methoxypropyl electrophile.

The fundamental structure of 1-Azido-3-methoxypropane, resulting from the straightforward combination of a 3-methoxypropyl unit and an azide unit, does not lend itself readily to a convergent multicomponent reaction design. MCRs typically assemble more complex scaffolds from simpler building blocks in a single step. Therefore, at present, the application of multicomponent reaction strategies for the direct synthesis of 1-Azido-3-methoxypropane is not considered a primary or applicable synthetic route.

Green Chemistry Principles in 1-Azido-3-methoxypropane Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of 1-Azido-3-methoxypropane can significantly enhance its environmental profile. The probable synthetic route for 1-Azido-3-methoxypropane is a nucleophilic substitution reaction, as depicted in the following plausible reaction scheme:

Plausible Synthesis of 1-Azido-3-methoxypropane

| Reactant 1 | Reactant 2 | Reagent | Solvent (Potential) | Product | Byproduct |

|---|

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. In the context of the synthesis of 1-Azido-3-methoxypropane, which likely proceeds via a nucleophilic substitution reaction, traditional solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed due to their ability to dissolve ionic reagents like sodium azide. However, these solvents are associated with environmental and health concerns.

The principles of green chemistry encourage the substitution of such hazardous solvents with more environmentally benign alternatives. The suitability of these greener solvents depends on their ability to facilitate the desired reaction while minimizing environmental harm.

Comparison of Traditional and Greener Solvents for Nucleophilic Substitution

| Solvent | Classification | Key Properties |

|---|---|---|

| Dimethylformamide (DMF) | Traditional | High boiling point, good solvating power for salts, toxic. |

| Dimethyl Sulfoxide (DMSO) | Traditional | High boiling point, excellent solvating power, can be difficult to remove. |

| Water | Green | Non-toxic, non-flammable, readily available, may require phase-transfer catalyst. |

| Ethanol (B145695) | Green | Renewable resource, lower toxicity than DMF, moderate solvating power. |

The use of water as a solvent is highly desirable from a green chemistry perspective. However, the organic starting material, 1-bromo-3-methoxypropane, may have limited solubility in water. This can often be overcome through the use of phase-transfer catalysts, which facilitate the reaction between water-soluble and organic-soluble reactants. Alcohols, such as ethanol, represent another class of greener solvents that could be employed.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

The likely synthesis of 1-Azido-3-methoxypropane via nucleophilic substitution of a halo-propane with an azide salt already possesses a high theoretical atom economy, as the main byproduct is a simple inorganic salt. For instance, in the reaction of 1-bromo-3-methoxypropane with sodium azide, the primary byproduct is sodium bromide.

In the context of this specific synthesis, a phase-transfer catalyst could be employed if a biphasic solvent system (e.g., water and an organic solvent) is used. The phase-transfer catalyst facilitates the transport of the azide anion from the aqueous phase to the organic phase where the reaction occurs. This approach can enhance the reaction efficiency while allowing for the use of water as a green solvent.

Potential Catalysts for Enhanced Synthesis

| Catalyst Type | Example | Function | Green Advantage |

|---|

By carefully selecting environmentally benign solvents and employing catalytic methods to improve reaction conditions and efficiency, the synthesis of 1-Azido-3-methoxypropane can be aligned with the principles of green chemistry, minimizing its environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 1 Azido 3 Methoxypropane

Azide (B81097) Group Transformations

The azide functional group is a versatile moiety in organic synthesis, known for its participation in a variety of transformations. Among the most prominent of these are the 1,3-dipolar cycloaddition reactions, which form the cornerstone of click chemistry. These reactions involve the [3+2] cycloaddition of an azide with a dipolarophile, typically an alkyne or a strained alkene, to form a stable five-membered heterocyclic ring.

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition reactions are powerful tools for the construction of heterocyclic compounds. The azide moiety acts as a 1,3-dipole, reacting with a π-system (the dipolarophile) to form a triazole ring. This class of reactions is characterized by high efficiency, broad functional group tolerance, and stereospecificity.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. mdpi.compeerj.comwikipedia.orgpcbiochemres.comwikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst.

A hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org The mechanism of the CuAAC reaction is believed to proceed through a copper acetylide intermediate, which directs the regiochemical outcome of the cycloaddition. While this is a general principle, specific studies confirming the exclusive formation of the 1-(3-methoxypropyl)-4-substituted-1H-1,2,3-triazole when reacting 1-azido-3-methoxypropane with various terminal alkynes have not been found.

Table 1: Expected Regioselectivity of CuAAC Reaction with 1-Azido-3-methoxypropane

| Reactants | Catalyst | Expected Product | Regioisomer Ratio (Expected) |

| 1-Azido-3-methoxypropane + Terminal Alkyne (R-C≡CH) | Cu(I) | 1-(3-methoxypropyl)-4-R-1H-1,2,3-triazole | Predominantly 1,4-isomer |

Note: This table is based on the generally accepted regioselectivity of the CuAAC reaction and is not derived from specific experimental data for 1-azido-3-methoxypropane.

The efficiency of the CuAAC reaction can be significantly influenced by the choice of the copper(I) source and the presence of accelerating ligands. Common copper(I) sources include CuI, CuBr, and in situ reduction of copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

Ligands play a crucial role in stabilizing the copper(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction rate. A variety of nitrogen-based ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and other tripodal amine ligands, have been shown to be effective. wikipedia.org The specific effects of different catalytic systems and ligands on the cycloaddition of 1-azido-3-methoxypropane, including reaction times, yields, and catalyst loading, would require dedicated experimental investigation.

The kinetics of CuAAC reactions are generally found to be second order, being first order in both the azide and the copper acetylide intermediate. The rate of the reaction can be influenced by factors such as the nature of the solvent, the concentration of reactants and catalyst, and the specific ligand used. Detailed kinetic studies, including the determination of rate constants and activation parameters for the reaction of 1-azido-3-methoxypropane, are not available in the current literature. Such studies would be valuable for optimizing reaction conditions and for a deeper mechanistic understanding.

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer with high selectivity. wikipedia.orgchalmers.seresearchgate.net This reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRu(cod)Cl]. A key advantage of the RuAAC is its ability to react with both terminal and internal alkynes to produce 1,5- and 1,4,5-substituted triazoles, respectively.

There is no specific information available regarding the participation of 1-azido-3-methoxypropane in RuAAC reactions. Experimental studies would be necessary to determine the feasibility and efficiency of this reaction for this particular azide and to confirm the expected formation of 1-(3-methoxypropyl)-5-substituted-1H-1,2,3-triazoles.

Table 2: Expected Regioselectivity of RuAAC Reaction with 1-Azido-3-methoxypropane

| Reactants | Catalyst | Expected Product | Regioisomer Ratio (Expected) |

| 1-Azido-3-methoxypropane + Terminal Alkyne (R-C≡CH) | Ru(II) | 1-(3-methoxypropyl)-5-R-1H-1,2,3-triazole | Predominantly 1,5-isomer |

Note: This table is based on the generally accepted regioselectivity of the RuAAC reaction and is not derived from specific experimental data for 1-azido-3-methoxypropane.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Regioselectivity Studies (1,5-Triazole Formation)

The formation of 1,5-disubstituted 1,2,3-triazoles from terminal alkynes is a significant challenge in traditional thermal cycloadditions, which typically yield mixtures of isomers. However, the development of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has provided a highly regioselective method to access the 1,5-isomer. In a RuAAC reaction involving 1-azido-3-methoxypropane and a terminal alkyne, the catalyst, typically a complex like pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl], orchestrates the reaction pathway.

The proposed mechanism for RuAAC does not involve the formation of a ruthenium acetylide intermediate, which is a key feature of the copper-catalyzed variant. Instead, it is believed to proceed through the formation of a ruthenium-containing metallacycle. This distinct mechanism directs the cycloaddition to selectively yield the 1,5-disubstituted triazole product. For a simple, unhindered alkyl azide such as 1-azido-3-methoxypropane, the reaction with various terminal alkynes in the presence of a suitable ruthenium catalyst is expected to proceed with high fidelity to produce the corresponding 1-(3-methoxypropyl)-5-substituted-1H-1,2,3-triazole.

Comparison with CuAAC in Terms of Scope and Selectivity

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are complementary methods that offer opposing regioselectivity. While RuAAC provides the 1,5-disubstituted triazole, CuAAC is renowned for its exceptional efficiency and selectivity in producing the 1,4-disubstituted regioisomer.

For a substrate like 1-azido-3-methoxypropane, both reactions offer distinct advantages.

Scope: The CuAAC reaction is exceptionally broad in scope and tolerant of a vast array of functional groups, and it can be conducted in aqueous conditions, even at room temperature. The RuAAC reaction also has an excellent scope but can be more sensitive to the choice of solvents and the steric bulk of the azide substituents. However, a key advantage of RuAAC is its ability to react with both terminal and internal alkynes to create fully substituted triazoles, a transformation not possible with standard CuAAC.

Selectivity: The regioselectivity of both catalyzed reactions is typically very high. CuAAC reactions involving terminal alkynes almost exclusively yield the 1,4-isomer, while RuAAC provides the 1,5-isomer. This orthogonal selectivity allows chemists to choose the appropriate catalyst to access the desired triazole isomer from the same 1-azido-3-methoxypropane starting material.

The table below summarizes the expected outcomes for the reaction of 1-azido-3-methoxypropane with a generic terminal alkyne (R-C≡CH) under CuAAC and RuAAC conditions.

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/ascorbate) | Ruthenium complex (e.g., Cp*RuCl) |

| Product | 1-(3-methoxypropyl)-4-substituted-1H-1,2,3-triazole | 1-(3-methoxypropyl)-5-substituted-1H-1,2,3-triazole |

| Regioselectivity | High (1,4-isomer) | High (1,5-isomer) |

| Alkyne Scope | Terminal alkynes | Terminal and internal alkynes |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a catalyst-free bioorthogonal reaction. This reaction relies on the high intrinsic reactivity of a strained cycloalkyne, which readily undergoes a 1,3-dipolar cycloaddition with an azide without the need for a catalyst.

The driving force for SPAAC is the release of ring strain in the cycloalkyne upon its conversion from a linear alkyne geometry to the bent geometry within the resulting triazole ring. The reaction of 1-azido-3-methoxypropane, as a representative small alkyl azide, with various strained cycloalkynes (e.g., cyclooctynes like BCN, DIBAC, or DIFO) is expected to proceed rapidly and cleanly at or near physiological temperatures.

The reaction rate is highly dependent on the structure of the cycloalkyne. For instance, electron-withdrawing groups on the cycloalkyne can accelerate the reaction. Simply mixing 1-azido-3-methoxypropane with a strained cycloalkyne in a suitable solvent would initiate the cycloaddition, leading to a stable, fused triazole product.

SPAAC is a premier bioorthogonal reaction, meaning it can occur within a living system without interfering with native biochemical processes. The azide group is an ideal chemical reporter for these applications because it is small, stable, and essentially absent from most biological systems.

While complex biomolecules are often tagged with azides, a small molecule like 1-azido-3-methoxypropane can serve as a model compound or a control in bioorthogonal labeling experiments. For instance, cells could be treated with an azide-modified metabolite, and the subsequent labeling with a cyclooctyne-linked probe (e.g., a fluorophore) could be compared to a system where 1-azido-3-methoxypropane is used as a competitive inhibitor or a negative control. Its utility in this context is as a simple, cell-permeable azide that can react with any available bioorthogonal alkyne partner.

Uncatalyzed Thermal Huisgen Cycloadditions

The original Huisgen 1,3-dipolar cycloaddition is a thermal, uncatalyzed reaction between an azide and an alkyne. This reaction is highly reliable but has significant drawbacks, including the need for elevated temperatures and, most notably, a lack of regioselectivity when using unsymmetrical alkynes.

When 1-azido-3-methoxypropane is heated with an unsymmetrical terminal alkyne, the reaction proceeds through a concerted [3+2] cycloaddition mechanism. The electronic properties of both the azide and the alkyne influence the transition state energies, but for simple, unactivated alkyl azides and terminal alkynes, the energy difference between the two possible transition states is small.

Consequently, the thermal reaction of 1-azido-3-methoxypropane is expected to produce a mixture of the 1,4- and 1,5-disubstituted triazole regioisomers. The ratio of these products is often close to 1:1, making the isolation of a single, pure isomer difficult and highlighting the critical importance of the catalyzed CuAAC and RuAAC reactions for controlling regioselectivity.

Activation Energy Considerations

The thermal stability of an organic azide is a critical parameter, and it is quantified by the activation energy (Ea) required for its decomposition, which typically involves the extrusion of dinitrogen gas (N₂). For a simple alkyl azide like 1-azido-3-methoxypropane, this process is a unimolecular decomposition that can lead to the formation of a nitrene intermediate, although concerted rearrangement pathways are also possible. wikipedia.org

While specific experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 1-azido-3-methoxypropane is not extensively documented in publicly accessible literature, the activation energy can be determined using established thermoanalytical kinetics. These methods involve heating a sample at multiple, linear heating rates (β) and monitoring mass loss over time and temperature. bath.ac.uk Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger methods, are commonly employed to calculate the activation energy without assuming a specific reaction model. materialsciencejournal.orgmdpi.com These techniques analyze the shift in decomposition temperature that occurs with varying heating rates. bath.ac.uk The activation energy for the thermal decomposition of simple, non-strained alkyl azides generally falls within a range that reflects the strength of the C-N₃ bond and the stability of the transition state. For comparison, activation energies for the decomposition of various inorganic azides have been studied extensively, with values such as ~38 kcal/mol (approx. 159 kJ/mol) for molten silver azide. dtic.mildtic.mil Studies on other organic energetic materials containing azido (B1232118) groups have reported activation energies in the range of 140-200 kJ/mol. rsc.org

Below is a summary of common methods used to determine these kinetic parameters.

| Method | Data Source | Key Principle | Typical Output |

|---|---|---|---|

| Flynn-Wall-Ozawa (FWO) | TGA (multiple heating rates) | Model-free isoconversional method. Plots the logarithm of the heating rate against the inverse of the temperature required to reach a specific conversion level (α). | Activation energy (Ea) as a function of conversion (α). |

| Kissinger | DSC/DTA (multiple heating rates) | Model-free method using the peak temperature of the decomposition event. Plots the logarithm of the heating rate divided by the squared peak temperature against the inverse of the peak temperature. | A single value for activation energy (Ea). |

| Coats-Redfern | TGA (single or multiple heating rates) | Model-fitting integral method. Requires assuming a reaction model (f(α)) to fit the experimental data. | Activation energy (Ea) and pre-exponential factor (A) for a given reaction model. |

Reduction of the Azide Group to Primary Amines

The reduction of the azide moiety in 1-azido-3-methoxypropane to the corresponding primary amine, 3-methoxypropan-1-amine, is a fundamental and widely utilized transformation. Several methodologies exist, each with distinct advantages concerning reaction conditions, chemoselectivity, and scalability.

Catalytic hydrogenation is a highly effective and clean method for the reduction of alkyl azides. ucalgary.ca The process typically involves treating the azide with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. For a substrate like 1-azido-3-methoxypropane, common catalysts include palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst). thieme-connect.deresearchgate.net The reaction is usually carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. The reaction proceeds with the liberation of nitrogen gas and the formation of the primary amine.

A significant advantage of this method is the straightforward workup, which often involves simple filtration to remove the catalyst followed by solvent evaporation. However, a major consideration is chemoselectivity. Standard hydrogenation catalysts like Pd/C are not only effective for azides but will also reduce other functional groups such as alkenes, alkynes, and nitro groups, and can cleave benzyl (B1604629) ethers. organicchemistrytutor.com In cases where such sensitive groups are present in more complex molecules, alternative catalysts may be required. For instance, rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be an effective catalyst for the chemoselective reduction of azides in the presence of hydrogenolysis-labile protecting groups like benzyl (Bn) and benzyloxycarbonyl (Cbz) ethers. bris.ac.uk

The Staudinger reduction offers an exceptionally mild and chemoselective pathway for converting azides to primary amines, making it invaluable for syntheses involving sensitive functional groups that are incompatible with hydrogenation or hydride reagents. organicchemistrytutor.comorganic-chemistry.org The reaction, first reported by Hermann Staudinger, proceeds in two distinct steps. wikipedia.org

First, 1-azido-3-methoxypropane is treated with a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃). The phosphine acts as a nucleophile, attacking the terminal nitrogen atom of the azide group. alfa-chemistry.com This initial attack forms a linear phosphazide (B1677712) intermediate, which rapidly undergoes a four-membered ring cyclization and subsequent extrusion of thermodynamically stable dinitrogen gas (N₂). wikipedia.org The product of this step is an iminophosphorane (or aza-ylide).

In the second step, the iminophosphorane is hydrolyzed by the addition of water. The hydrolysis cleaves the P=N bond to yield the desired primary amine (3-methoxypropan-1-amine) and a phosphine oxide byproduct, typically triphenylphosphine oxide. wikipedia.org The formation of the very stable P=O bond in the byproduct provides a strong thermodynamic driving force for the reaction. alfa-chemistry.comnih.gov The Staudinger reduction is highly selective for the azide group and tolerates a wide array of other functionalities, including esters, ketones, and alkenes. organicchemistrytutor.com

Beyond catalytic hydrogenation and the classic Staudinger reduction, several other reagent-based systems are effective for the reduction of alkyl azides like 1-azido-3-methoxypropane.

Phosphine-Based Reagents: While triphenylphosphine is standard for the Staudinger reduction, other phosphines such as tributylphosphine (B147548) can also be used. wikipedia.org These reagents function via the same iminophosphorane-based mechanism.

Borohydride-Based Systems: Sodium borohydride (B1222165) (NaBH₄) alone is generally not a sufficiently powerful reducing agent to convert an alkyl azide to an amine under standard conditions. libretexts.org However, its reducing power can be significantly enhanced by the addition of transition metal salts. reddit.com For example, systems composed of NaBH₄ in combination with copper(II) sulfate (B86663) or cobalt(II) chloride in a protic solvent like water or methanol are highly effective for reducing a broad spectrum of alkyl and aryl azides to their corresponding amines under mild conditions. tandfonline.comorganic-chemistry.org Nickel(II) chloride in conjunction with NaBH₄ also forms an in-situ nickel boride catalyst that readily reduces azides. organic-chemistry.org Zinc borohydride [Zn(BH₄)₂], which can be prepared in situ or used as a stock solution, is another effective reagent for this transformation. acs.org These borohydride-based methods are often rapid, high-yielding, and offer an alternative to both catalytic hydrogenation and Staudinger conditions.

| Method | Key Reagents | Typical Solvent | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol, Ethanol | Clean reaction, easy catalyst removal. | Reduces many other functional groups (e.g., alkenes, Cbz ethers). organicchemistrytutor.com |

| Staudinger Reduction | 1. PPh₃ 2. H₂O | THF, Ether | Extremely mild and chemoselective. organic-chemistry.org | Stoichiometric amounts of phosphine required, phosphine oxide byproduct can be difficult to remove. |

| Borohydride Systems | NaBH₄ + CoCl₂ or CuSO₄ | Methanol, Water | Rapid, mild conditions, inexpensive reagents. tandfonline.comorganic-chemistry.org | May reduce other sensitive carbonyl groups depending on the specific system. |

Intramolecular Reactions of the Azide Moiety

For a simple, saturated molecule like 1-azido-3-methoxypropane, intramolecular reactions involving the azide group are not feasible as there are no other reactive functional groups within the molecule for the azide to react with. However, the azide moiety is a key functional group for designed intramolecular reactions in appropriately functionalized derivatives.

One of the most powerful classes of such reactions is the intramolecular 1,3-dipolar cycloaddition, where an azide reacts with a tethered dipolarophile, such as an alkyne or an alkene, to form fused heterocyclic ring systems. For example, if the methoxypropyl backbone were modified to contain an alkyne, the resulting azido-alkyne could undergo a thermal or metal-catalyzed intramolecular Huisgen cycloaddition to form a fused triazole ring system. The entropic advantage of the intramolecular process often allows the reaction to proceed under milder conditions and with greater regioselectivity than its intermolecular counterpart. wikipedia.org

Another relevant transformation is the intramolecular Schmidt reaction. In this reaction, an azide can react with a tethered electrophilic carbon, such as a ketone or an acid-activated aldehyde, to form nitrogen-containing heterocycles like lactams. nih.govproquest.com For instance, a derivative of 1-azido-3-methoxypropane containing an aldehyde at the terminus of the alkyl chain could, under Lewis or protic acid catalysis, cyclize to form a cyclic imine or lactam. nih.govnih.gov These reactions proceed through a carbocation or protonated intermediate which is attacked by the internal azide nucleophile. nih.gov

Other Nucleophilic and Electrophilic Reactivities of the Azide Group

The azide functional group exhibits a rich and diverse reactivity profile, acting as a nucleophile, an electrophile, and a 1,3-dipole.

Nucleophilic Reactivity: The terminal nitrogen atom of the azide group is mildly nucleophilic. wikipedia.org This nucleophilicity is most commonly exploited in the synthesis of organic azides themselves, via Sₙ2 reactions. For example, 1-azido-3-methoxypropane would typically be synthesized by reacting a suitable precursor, such as 1-bromo-3-methoxypropane (B1268092) or 1-tosyloxy-3-methoxypropane, with an azide salt like sodium azide (NaN₃). nih.govnih.gov In this context, the azide anion (N₃⁻) is a potent nucleophile that readily displaces leaving groups.

Electrophilic and 1,3-Dipolar Reactivity: The most significant reaction of organic azides like 1-azido-3-methoxypropane is the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org In this pericyclic reaction, the azide acts as a 1,3-dipole, reacting with a "dipolarophile" (typically an alkyne or a strained alkene) to form a five-membered heterocycle. nih.gov The reaction of an azide with an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed variant (CuAAC), which is highly efficient and regioselective. youtube.comijrpc.com

From the perspective of Frontier Molecular Orbital (FMO) theory, azides are considered ambiphilic dipoles. acs.orgresearchgate.net Their reactivity can be controlled by either the interaction of the Highest Occupied Molecular Orbital (HOMO) of the azide with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. wikipedia.orgacs.org With electron-poor alkynes, the reaction is typically HOMO(azide)-controlled, whereas with electron-rich dipolarophiles, the reaction can become LUMO(azide)-controlled, although this is less common for simple alkyl azides. acs.orgfigshare.com

Ether Linkage Stability and Potential Transformations

The methoxy (B1213986) group in 1-azido-3-methoxypropane exhibits the characteristic stability of a simple dialkyl ether. Ethers are generally known for their lack of reactivity towards many reagents, which is why they are often used as solvents in chemical reactions. This stability can be attributed to the strength of the C-O bond and the absence of a good leaving group.

Under neutral and basic conditions, the methoxy group of 1-azido-3-methoxypropane is highly stable. The C-O bond is not susceptible to cleavage by bases, as the methoxide (B1231860) ion (CH₃O⁻) would be a poor leaving group. This stability allows for a wide range of chemical transformations to be performed on the azide functionality without affecting the ether linkage. For instance, reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the Staudinger ligation, which are typically carried out under neutral or mildly basic conditions, can be performed selectively at the azide terminus.

Conversely, the methoxy group is susceptible to cleavage under strongly acidic conditions. The reaction is initiated by the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). The subsequent cleavage of the C-O bond can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. Given that the carbon atoms adjacent to the ether oxygen in 1-azido-3-methoxypropane are primary, the cleavage is expected to proceed via an Sₙ2 mechanism upon treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). It is important to note that hydrazoic acid (HN₃), the conjugate acid of the azide ion, is a weak acid and therefore not capable of protonating the ether oxygen to facilitate cleavage.

Table 1: Stability of the Methoxy Group in 1-Azido-3-methoxypropane under Various Conditions

| Condition | Reagent/Environment | Stability of Methoxy Group | Rationale |

| Neutral | Water, Organic Solvents (e.g., THF, CH₂Cl₂) | High | Ethers are generally inert under neutral conditions. |

| Basic | Aqueous NaOH, NaH, t-BuOK | High | The methoxide ion is a poor leaving group. |

| Acidic (Strong) | HI, HBr, H₂SO₄ | Low | Protonation of the ether oxygen creates a good leaving group, facilitating C-O bond cleavage. |

| Acidic (Weak) | Acetic Acid, HN₃ | High | Weak acids are not strong enough to significantly protonate the ether oxygen. |

| Thermal | Heating | Moderate to High (linkage) | The ether linkage is thermally stable, but the azide group can decompose at elevated temperatures, which may lead to secondary reactions. |

| Reductive | H₂/Pd, LiAlH₄ | High | Typical reducing agents for azides do not cleave the ether bond. |

| Oxidative | Mild Oxidants (e.g., PCC, PDC) | High | Ethers are generally resistant to oxidation. |

The selective cleavage of the ether linkage in 1-azido-3-methoxypropane can be a useful strategy for unmasking a hydroxyl group, thereby allowing for further functionalization of the molecule. This transformation is typically achieved under strong acidic conditions.

The most common reagents for ether cleavage are strong hydrohalic acids, particularly HI and HBr. The reaction with HI, for instance, would proceed via an Sₙ2 mechanism. The first step involves the protonation of the ether oxygen by HI to form an oxonium ion. Subsequently, the iodide ion (I⁻), a strong nucleophile, attacks one of the carbon atoms adjacent to the oxygen. In the case of 1-azido-3-methoxypropane, nucleophilic attack can occur at either the methyl carbon or the propyl carbon. Due to the lower steric hindrance of the methyl group, the initial cleavage is likely to yield 3-azidopropan-1-ol (B1278768) and methyl iodide. If an excess of HI is used, the newly formed alcohol can be further converted to the corresponding alkyl iodide.

To achieve selective cleavage of the ether without affecting the azide group, it is often necessary to first protect or react the azide. The azide group can be sensitive to strong acids, potentially leading to the formation of hydrazoic acid and subsequent decomposition. One strategy would be to first perform a cycloaddition reaction with an alkyne to form a stable triazole. The resulting triazole-ether compound could then be subjected to ether cleavage conditions.

Other reagents for ether cleavage include Lewis acids such as boron tribromide (BBr₃). BBr₃ is a powerful reagent for cleaving ethers and typically operates at lower temperatures than hydrohalic acids. The mechanism involves the coordination of the boron to the ether oxygen, followed by nucleophilic attack of a bromide ion.

Table 2: Reagents and Conditions for Ether Cleavage of 1-Azido-3-methoxypropane Derivatives

| Reagent | Conditions | Probable Products (from a derivative where azide is protected) | Mechanism |

| HI (excess) | Heat | 1-Azido-3-iodopropane (or derivative), Methyl iodide | Sₙ2 |

| HBr (excess) | Heat | 1-Azido-3-bromopropane (or derivative), Methyl bromide | Sₙ2 |

| BBr₃ | CH₂Cl₂, low temperature | 1-Azido-3-bromopropane (or derivative), Methyl bromide | Lewis acid-assisted cleavage |

| TMSI (Trimethylsilyl iodide) | Acetonitrile, room temp. | 1-Azido-3-(trimethylsilyloxy)propane (or derivative), Methyl iodide | Sₙ2 |

Chemoselective Reactivity and Orthogonal Functionalization Strategies

The presence of two distinct functional groups in 1-azido-3-methoxypropane opens up possibilities for chemoselective reactions and orthogonal functionalization, where one group can be reacted selectively without affecting the other.

The azide and ether functionalities in 1-azido-3-methoxypropane exhibit markedly different chemical reactivity, which is the basis for their orthogonal functionalization. The azide group is a versatile functional group that can participate in a variety of reactions, most notably 1,3-dipolar cycloadditions and Staudinger reactions. These reactions are highly specific for the azide group and are often referred to as "click chemistry" due to their high efficiency, selectivity, and mild reaction conditions.

The ether linkage, in contrast, is relatively inert under the conditions typically employed for azide chemistry. As discussed previously, the cleavage of the ether requires harsh, strongly acidic conditions. This difference in reactivity allows for the selective modification of the azide group in the presence of the ether.

For example, 1-azido-3-methoxypropane can readily undergo a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition with a terminal alkyne to form a stable 1,2,3-triazole. These reactions can be carried out in a variety of solvents, including water, and are tolerant of a wide range of other functional groups. Similarly, the Staudinger ligation with a phosphine can be used to selectively form an amide bond from the azide group.

This orthogonal reactivity is a powerful tool in chemical biology and materials science, where it allows for the site-specific labeling and conjugation of molecules. 1-azido-3-methoxypropane can serve as a useful building block in this context, providing a short, flexible linker with an azide handle for conjugation.

Table 3: Comparison of Reactivity of Azide and Ether Functionalities

| Reaction Type | Reagent/Conditions | Reactivity of Azide Group | Reactivity of Ether Group | Outcome |

| CuAAC | Alkyne, Cu(I) catalyst | High | Inert | Selective formation of a triazole |

| SPAAC | Strained alkyne (e.g., DBCO) | High | Inert | Selective formation of a triazole |

| Staudinger Ligation | Phosphine | High | Inert | Selective formation of an aza-ylide, then amide |

| Reduction | H₂, Pd/C or LiAlH₄ | High (to amine) | Inert | Selective reduction of the azide |

| Acid-catalyzed Cleavage | Strong acid (e.g., HI) | Potentially reactive/unstable | High (cleavage) | Non-selective, potential decomposition |

| Nucleophilic Substitution | Strong nucleophile | Inert | Inert | No reaction at either group |

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The bifunctional nature of 1-azido-3-methoxypropane presents the theoretical possibility of designing such reactions that involve both the azide and ether functionalities.

However, well-established and high-yielding tandem or cascade reactions that directly involve the participation of a simple, unactivated ether linkage like the one in 1-azido-3-methoxypropane with a neighboring azide group are not commonly reported in the literature. The inherent stability of the ether group makes its participation in a concerted or sequential reaction with the azide challenging under typical conditions.

One hypothetical scenario could involve an intramolecular reaction following the transformation of the azide group. For example, if the azide were converted to a highly reactive nitrene through thermolysis or photolysis, the nitrene could potentially undergo an intramolecular C-H insertion reaction at one of the C-H bonds of the methoxypropyl chain. However, such reactions are often difficult to control and may lead to a mixture of products.

Another possibility could involve a neighboring group participation mechanism, where the ether oxygen assists in a reaction at the carbon bearing the azide group. However, for a 1,3-relationship as in 1-azido-3-methoxypropane, the formation of a five-membered ring intermediate would be required, which could be sterically and electronically feasible. For instance, under conditions that promote the formation of a nitrenium ion from the azide, the ether oxygen could act as an internal nucleophile, leading to a cyclic intermediate that could then be trapped by an external nucleophile. The feasibility and selectivity of such a process would be highly dependent on the specific reaction conditions and the substrate.

At present, the synthetic utility of 1-azido-3-methoxypropane primarily lies in its role as a bifunctional building block where the azide and ether groups are reacted in a stepwise and chemoselective manner, rather than in concerted tandem or cascade reactions. Further research would be required to explore and develop novel tandem reactions that exploit the unique arrangement of these two functional groups.

Advanced Applications and Role As a Building Block in Complex Chemical Architectures

Design and Synthesis of Functional Polymeric Materials

In polymer science, the azide (B81097) group is a powerful tool for synthesis and modification. Small organic azides serve as key reagents for introducing this functionality onto polymers, enabling the construction of complex macromolecular structures with precisely controlled properties.

1-Azido-3-methoxypropane itself is not a monomer for polymerization. Instead, it represents a class of small molecules used to install terminal azide functionalities onto polymer chains, which can then be used in polymerization-like coupling reactions. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of this approach, enabling the efficient joining of azide-terminated polymers with alkyne-terminated polymers to form block copolymers. organic-chemistry.orgnih.govugent.be This method is highly valued for its high yield, specificity, and tolerance of a wide variety of other functional groups. sigmaaldrich.comnanosoftpolymers.com

The process typically involves two key steps:

Synthesis of End-Functionalized Polymers : A polymer, such as polystyrene or poly(ethylene glycol), is synthesized using methods that leave a reactive group at the chain end (e.g., a hydroxyl or halide). sigmaaldrich.com This group is then chemically converted to an azide. For instance, a hydroxyl-terminated polymer can be tosylated and then treated with sodium azide to install the terminal azide group. sigmaaldrich.com

"Click" Coupling : The resulting azide-terminated polymer is reacted with a different, alkyne-terminated polymer in the presence of a copper(I) catalyst. nih.gov The reaction forms a stable triazole linkage, effectively "clicking" the two polymer blocks together to create a well-defined block copolymer. ugent.be

This modular strategy allows for the combination of polymers made through different polymerization mechanisms, which would otherwise be incompatible. sigmaaldrich.com

Table 1: Representative Examples of Block Copolymer Synthesis via CuAAC

| Azide-Terminated Polymer | Alkyne-Terminated Polymer | Catalyst System | Resulting Copolymer | Reference |

|---|---|---|---|---|

| Azide-Polystyrene | Alkyne-Poly(methyl acrylate) | Cu(I)Br / PMDETA | Polystyrene-block-poly(methyl acrylate) | ugent.be |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly useful in biomedical applications like tissue engineering and drug delivery. nih.govscienceopen.com Azide-alkyne click chemistry provides a highly efficient and controllable method for creating these crosslinked networks. umons.ac.benih.gov

In this context, a bifunctional or multi-functional azide, conceptually similar to a doubled version of 1-Azido-3-methoxypropane, can serve as a crosslinker. The typical strategy involves reacting multi-arm polymers functionalized with azides with multi-arm polymers functionalized with alkynes. A common example is the reaction between a 4-arm PEG tetra-azide and a di-alkyne functionalized peptide. rsc.org The reaction, catalyzed by copper, forms a stable, covalently crosslinked hydrogel network. umons.ac.bersc.org The properties of the resulting hydrogel, such as stiffness and gelation time, can be precisely tuned by adjusting the concentration of the precursors and their molar ratios. rsc.orgnih.gov

Table 2: Properties of PEG-Peptide Hydrogels Formed via Click Chemistry

| 4-arm-PEG-N₃ Concentration (w/v) | Peptide Crosslinker | Gelation Time (min) | Compressive Modulus (kPa) | Reference |

|---|---|---|---|---|

| 5% | Di-propargyl-GRGDG | ~10 | 1.2 ± 0.2 | rsc.org |

| 10% | Di-propargyl-GRGDG | ~5 | 4.5 ± 0.5 | rsc.org |

A significant advantage of this method is its biocompatibility, especially when using copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the encapsulation of living cells within the hydrogel matrix as it forms. nih.govresearchgate.net

Controlling the surface chemistry of materials is crucial for applications ranging from biosensors to medical implants. Click chemistry offers a robust method for covalently attaching molecules to a wide variety of surfaces, including metals, oxides, and other polymers. rsc.orgnih.govcore.ac.uk A small molecule like 1-Azido-3-methoxypropane can be used to modify a surface that has been pre-functionalized with alkyne groups.

The process generally involves:

Introducing the Complementary Handle : The substrate surface is first modified to introduce alkyne groups. For a silicon or glass surface, this can be achieved by treating it with an alkyne-functionalized silane. belnauka.by

Clicking the Azide : The alkyne-coated surface is then immersed in a solution containing the azide molecule (e.g., 1-Azido-3-methoxypropane) and a copper catalyst. The azide "clicks" onto the surface, forming a dense, covalently attached monolayer. rsc.org

This technique can dramatically alter the properties of the surface. For example, clicking a hydrophilic azide onto a hydrophobic surface can increase its wettability. This approach is highly versatile, allowing for the immobilization of polymers, fluorescent dyes, and biomolecules onto both hard and soft surfaces. rsc.orgnih.gov

Integration into Bioconjugation and Chemical Biology

The azide group is nearly absent in biological systems, making it an ideal "bioorthogonal" handle. wikipedia.org This means it can react selectively with its alkyne partner inside a complex biological environment, such as a living cell, without interfering with native biochemical processes. nih.govescholarship.org This property has made azides indispensable tools in chemical biology.

Molecular probes are molecules used to detect and visualize other molecules in biological systems. 1-Azido-3-methoxypropane can serve as a fundamental building block for creating such probes. The azide acts as a stable, inert, and small chemical reporter that can be incorporated into a larger molecular structure. nih.gov

For example, a fluorescent dye, a biotin (B1667282) tag, or a drug molecule can be synthesized to include an alkyne group. This alkyne-bearing probe can then be delivered to a biological system where a target biomolecule has been pre-labeled with an azide. The subsequent bioorthogonal ligation, either copper-catalyzed (CuAAC) or strain-promoted (SPAAC), covalently attaches the probe to its target, allowing for detection or therapeutic action. nih.govnih.gov The small size of the azide group is particularly advantageous as it is less likely to disrupt the natural function of the biomolecule it is attached to. nih.gov

Table 3: Common Bioorthogonal Ligation Reactions Involving Azides

| Reaction Name | Key Reactants | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Staudinger Ligation | Azide, Phosphine (B1218219) | None | First widely used bioorthogonal reaction; forms an amide bond. | wikipedia.orgnih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | Copper(I) | Very high reaction rate and yield; widely used in vitro. | organic-chemistry.orgnih.gov |

Achieving site-specific modification of large biomolecules like proteins is a major goal in chemical biology, as it allows for precise study of their function. mdpi.com Introducing an azide handle at a specific location on a protein enables its exact modification with a probe or another molecule.

There are several advanced strategies to achieve this:

N-Terminal Modification : Reagents have been developed that react specifically with the N-terminal amine of a protein to label it with an azide group. This azide-labeled protein can then be conjugated to an alkyne-bearing molecule using a chelation-assisted CuAAC reaction, which enhances the reaction rate. nih.gov

Metabolic Labeling : Cells can be fed unnatural sugars that contain an azide group (e.g., an azido-sugar). nih.gov The cellular machinery incorporates these sugars into cell-surface glycoproteins. The azide groups displayed on the cell surface can then be labeled with fluorescent probes containing a strained alkyne (like DBCO) for imaging purposes. nih.gov

Genetic Code Expansion : An unnatural amino acid containing an azide side chain can be genetically encoded and incorporated into a protein at a specific site during its synthesis. This places the azide handle at a precisely defined position, ready for bioorthogonal ligation. ku.edu

In these scenarios, a molecule like 1-Azido-3-methoxypropane would not be the direct modifying agent but represents the fundamental chemical functionality that enables these powerful techniques. The azide's unique reactivity allows chemists and biologists to build complex, functional biomolecular conjugates with a level of precision that was previously unattainable.

Development of Biocompatible Linkers

The structural features of 1-azido-3-methoxypropane make it an attractive component in the design of biocompatible linkers. The methoxy (B1213986) group can enhance water solubility and modulate the pharmacokinetic properties of bioconjugates, while the azide group provides a reactive handle for covalent attachment to biomolecules or surfaces.

The azide functionality is particularly useful as it is largely bio-orthogonal, meaning it does not typically react with functional groups found in biological systems. sigmaaldrich.com This allows for highly specific ligation reactions, such as the Staudinger ligation with phosphines or the increasingly popular azide-alkyne cycloadditions, to attach the linker to a target molecule. sigmaaldrich.com The propane (B168953) chain acts as a flexible spacer, which can be critical for maintaining the biological activity of the conjugated molecule by reducing steric hindrance. The development of such linkers is pivotal for creating sophisticated bioconjugates and materials for advanced biotechnological applications. nih.gov

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Organic azides are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. mdpi.com 1-Azido-3-methoxypropane, as a readily accessible alkyl azide, serves as a key starting material in the construction of these important chemical scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The most prominent application of 1-azido-3-methoxypropane in heterocyclic synthesis is its participation in the [3+2] cycloaddition reaction with alkynes to form 1,2,3-triazoles. mdpi.comrgmcet.edu.in This transformation, particularly the copper(I)-catalyzed version (CuAAC), is the cornerstone of "click chemistry"—a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. sigmaaldrich.comorganic-chemistry.orgwikipedia.org

The reaction of 1-azido-3-methoxypropane with a terminal alkyne, in the presence of a copper(I) catalyst, proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org This is a significant advantage over the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

Table 1: Examples of CuAAC Reactions

| Alkyne Reactant | Catalyst System | Resulting 1,2,3-Triazole Product | Reference |

|---|---|---|---|

| Phenylacetylene | CuSO₄/Sodium Ascorbate | 1-(3-Methoxypropyl)-4-phenyl-1H-1,2,3-triazole | mdpi.com |

| Propargyl alcohol | [CuBr(PPh₃)₃] | (1-(3-Methoxypropyl)-1H-1,2,3-triazol-4-yl)methanol | organic-chemistry.org |

| Diethyl acetylenedicarboxylate | Copper(I) phenylacetylide | Diethyl 1-(3-methoxypropyl)-1H-1,2,3-triazole-4,5-dicarboxylate | mdpi.com |

The resulting 1-(3-methoxypropyl)-substituted triazole ring is a stable, aromatic scaffold that can act as a rigid linker or a pharmacophore in biologically active molecules. nih.govfrontiersin.org The methoxypropyl group can impart favorable physicochemical properties, such as increased solubility and improved metabolic stability.

Beyond the well-trodden path to triazoles, the azide group in 1-azido-3-methoxypropane can be harnessed to synthesize other classes of nitrogen-containing heterocycles. mdpi.com For instance, azides can react with various carbonyl compounds under specific conditions to yield fused heterocyclic systems. The reduction of the azide group to a primary amine, followed by condensation with a suitable carbonyl compound, is a common strategy. For example, the reduction of 3-azido-2-formylthiophenes with hydrogen sulfide (B99878) yields stable 3-amino-2-formylthiophenes, which are excellent precursors for thieno[3,2-b]pyridines via the Friedländer annulation. scispace.comscispace.com By analogy, 1-azido-3-methoxypropane can be a precursor to N-(3-methoxypropyl) substituted heterocycles.

Moreover, intramolecular reactions of suitably functionalized azides can lead to the formation of various heterocyclic rings. mdpi.com While direct examples involving 1-azido-3-methoxypropane are specific to particular synthetic targets, the general reactivity patterns of alkyl azides suggest its potential in constructing heterocycles such as tetrazoles, aziridines, and other complex systems through various cycloaddition, insertion, or rearrangement reactions. mdpi.comsemanticscholar.org

Contributions to Complex Molecule Synthesis

The utility of 1-azido-3-methoxypropane extends to its role as a key intermediate in the construction of larger, more complex molecules. Its ability to introduce a nitrogen atom and a flexible, functionalized carbon chain makes it a valuable tool in multi-step organic synthesis.

In multi-step synthesis, a robust and predictable reaction sequence is paramount. syrris.jptruman.edu 1-Azido-3-methoxypropane can be introduced early in a synthetic route to install the azide functionality, which can be carried through several synthetic steps before its final transformation. sigmaaldrich.com The stability of the azide group to a wide range of reaction conditions allows for the manipulation of other parts of the molecule without affecting the azide. sigmaaldrich.com

For example, a complex molecule might be assembled piece by piece, with one fragment containing an alkyne and another being derived from 1-azido-3-methoxypropane. nih.gov Late-stage introduction of a triazole linkage via a click reaction can then be used to join the fragments, a strategy often employed in medicinal chemistry and materials science. tcichemicals.com The methoxypropyl tail can serve to block a reactive site, improve solubility of intermediates, or be a precursor to another functional group in a later step. The conversion of a bromo-substituted precursor to an azide is a common transformation in such sequences, as seen in the flow synthesis of (–)-oxomaritidine where a bromoethyl group is converted to an azide using an ion-exchange resin. syrris.jp

Table 2: Functional Group Transformations in Multi-Step Synthesis

| Starting Functionality | Reagent/Condition | Intermediate Functionality | Final Transformation | Utility |

|---|---|---|---|---|

| 3-Methoxypropyl bromide | Sodium Azide (NaN₃) | 1-Azido-3-methoxypropane | CuAAC with an alkyne | Introduction of a triazole linker |

| 1-Azido-3-methoxypropane | H₂/Pd-C or PPh₃/H₂O | 3-Methoxypropan-1-amine | Amide bond formation | Synthesis of amides and peptides |

| 1-Azido-3-methoxypropane | Heat or light (photolysis) | Nitrene intermediate | C-H insertion/amination | Formation of new C-N bonds |

The three-carbon chain of 1-azido-3-methoxypropane can serve as a scaffold for introducing stereocenters in a controlled manner. While the parent molecule is achiral, it can be derived from or incorporated into chiral building blocks where the stereochemistry of the propane backbone is important for the final structure and function of the target molecule.

In stereoselective synthesis, the goal is to produce a single stereoisomer of a chiral molecule. mdpi.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. For instance, a synthetic route could start with a chiral 1,3-diol derivative, where one hydroxyl group is converted to a methoxy ether and the other to an azide, thus creating a chiral version of an azido-methoxypropane derivative.

This chiral building block can then be elaborated, with the stereocenters on the propane backbone directing the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. nih.gov The defined spatial arrangement of the azide and methoxy groups on a chiral propane backbone can influence the approach of reagents, leading to high levels of diastereoselectivity in reactions at adjacent positions.

Computational Chemistry and Theoretical Investigations of 1 Azido 3 Methoxypropane

Electronic Structure Analysis and Conformational Studies

The electronic structure and conformational flexibility of 1-azido-3-methoxypropane are fundamental to understanding its reactivity. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the geometric and electronic properties of molecules. For simple alkyl azides like methyl azide (B81097), which serves as a model for the azido (B1232118) group in 1-azido-3-methoxypropane, DFT calculations using functionals like B3LYP with basis sets such as 6-311G** have been employed to optimize molecular geometries and predict electronic properties. organic-chemistry.org These calculations consistently show that the azide group is not perfectly linear but slightly bent. organic-chemistry.org The electronic structure of the azide moiety is characterized by a delocalized π-system across the three nitrogen atoms, which is crucial for its role as a 1,3-dipole in cycloaddition reactions.

Conformational Landscapes and Energy Minima

Rotation around these bonds leads to various staggered and eclipsed conformations with different relative energies. The staggered conformations are generally energy minima, while the eclipsed conformations represent transition states for rotation. For the C-O-C-C backbone, gauche and anti conformations are expected. The relative energies of these conformers are influenced by a combination of steric hindrance and hyperconjugative effects.

Table 1: Representative Rotational Barriers for Bonds Analogous to Those in 1-Azido-3-methoxypropane

| Bond of Rotation | Analogous Molecule | Computational Method | Rotational Barrier (kcal/mol) |

| C-C (sp3-sp3) | Ethane | B3LYP/6-31G(d,p) | ~2.8 |

| C-O (alkyl) | Dimethyl Ether | Not Specified | Low |

This table presents typical rotational barriers for C-C and C-O bonds found in similar molecules to infer the conformational dynamics of 1-azido-3-methoxypropane.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, particularly in pericyclic reactions like 1,3-dipolar cycloadditions. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an alkyl azide, the HOMO is typically associated with the non-bonding orbitals of the terminal nitrogen atoms of the azide group, while the LUMO is an antibonding π* orbital distributed across the three nitrogen atoms.

The energies of the HOMO and LUMO, as well as their coefficients on the constituent atoms, determine the azide's reactivity towards different dipolarophiles. In a typical azide-alkyne cycloaddition, the reaction can be controlled by either the HOMO(azide)-LUMO(alkyne) interaction or the LUMO(azide)-HOMO(alkyne) interaction, depending on the electronic nature of the alkyne.

Table 2: Calculated Frontier Molecular Orbital Energies for Methyl Azide (as a proxy for the alkyl azide functionality)

| Molecular Orbital | Computational Method | Energy (eV) |

| HOMO | B3LYP/6-311G | -9.7 |

| LUMO | B3LYP/6-311G | 1.2 |

Data is illustrative and based on calculations for methyl azide to approximate the FMO properties of the azido group in 1-azido-3-methoxypropane.

Mechanistic Elucidation of Key Reactions

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions, including the characterization of transient species like transition states and the determination of reaction energy profiles.

Transition State Characterization for Cycloaddition and Reduction Pathways

Cycloaddition Reactions: The [3+2] cycloaddition of azides with alkynes (a "click" reaction) is a cornerstone of their reactivity. Computational studies have extensively investigated the mechanism of this reaction. For the uncatalyzed thermal cycloaddition, a concerted, asynchronous transition state is generally proposed. DFT calculations can locate the geometry of this transition state, which is characterized by the partial formation of the two new C-N bonds. Vibrational frequency analysis is used to confirm that the located structure is a true transition state, exhibiting a single imaginary frequency corresponding to the reaction coordinate.

Reduction Pathways (Staudinger Reduction): The Staudinger reduction of azides to amines using phosphines is another important transformation. Computational studies have elucidated the stepwise mechanism of this reaction. The first step involves the nucleophilic attack of the phosphine (B1218219) on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This is followed by the elimination of dinitrogen through a four-membered ring transition state to yield an iminophosphorane. The final step is the hydrolysis of the iminophosphorane to the amine and phosphine oxide. DFT calculations have been used to characterize the transition states for both the N2 elimination and the hydrolysis steps. nih.govresearchgate.net

Energy Profile Determination for Reaction Coordinates

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics.

Cycloaddition Reactions: For the uncatalyzed 1,3-dipolar cycloaddition of a simple alkyl azide with an alkyne, the activation energy is typically significant. ubc.ca The reaction is, however, highly exothermic. Computational studies have quantified these energy changes.

Table 3: Calculated Energy Profile for the Uncatalyzed Cycloaddition of Methyl Azide with Propyne (Illustrative Data)

| Reaction Species | Computational Method | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +18.8 |

| Products (Triazoles) | B3LYP/6-31G(d) | -70.9 |

This table provides representative energy values for the uncatalyzed cycloaddition of a simple alkyl azide with an alkyne to model the reactivity of 1-azido-3-methoxypropane. Data adapted from related computational studies. ubc.ca

Reduction Pathways (Staudinger Reduction): The energy profile of the Staudinger reduction has also been computationally investigated. The initial formation of the phosphazide is typically a low-barrier process. The rate-determining step can vary depending on the specific substrates and conditions, but it is often the hydrolysis of the iminophosphorane in the absence of an intramolecular trapping agent. nih.gov

Table 4: Calculated Energy Profile for the Staudinger Reduction of a Generic Alkyl Azide with Triphenylphosphine (B44618) (Illustrative Data)

| Reaction Step | Computational Method | Activation Energy (kcal/mol) |

| Phosphazide Formation | B3LYP/6-311++G(2df, 2p) | ~21.7 |

| N2 Elimination | B3LYP/6-311++G(2df, 2p) | Low |

| Iminophosphorane Hydrolysis | B3LYP/6-311++G(2df, 2p) | ~33.4 |

This table presents representative activation energies for the key steps in the Staudinger reduction of an alkyl azide, based on computational studies of analogous systems. nih.gov

Prediction of Reactivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of molecules like 1-Azido-3-methoxypropane in chemical reactions, particularly in 1,3-dipolar cycloadditions. nih.govacs.org Theoretical investigations, primarily using Density Functional Theory (DFT), allow for the detailed examination of reaction mechanisms, transition states, and energy barriers, which are fundamental to understanding and predicting chemical behavior. researchgate.netunimi.it

The reactivity of an azide is influenced by both the electronic properties of its substituent and the steric congestion around the reactive azido group. researchgate.net For 1-Azido-3-methoxypropane, the 3-methoxypropane group is an alkyl substituent with a terminal ether group. Computationally, the effect of this group on the electronic structure of the azide can be quantified to predict its reactivity relative to other azides. Methods like the distortion/interaction model can be employed to dissect activation barriers, revealing that differences in reactivity are often more closely related to the energy required to distort the reactants into their transition state geometries than the strain released in the product. researchgate.net By calculating reaction profiles, computational methods can compare different reaction pathways and infer selectivity based on the relative heights of energy barriers. nih.gov

Computational Models for Catalytic Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example where computational models have provided profound mechanistic insights. researchgate.netresearchgate.net This reaction is noted for its high yield, stereospecificity, and broad scope, selectively producing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org

Computational studies using DFT have been instrumental in mapping out the catalytic cycle. These models have shown that the mechanism is more complex than the concerted thermal Huisgen cycloaddition. nih.gov The generally accepted mechanism involves the formation of a copper-acetylide intermediate from a terminal alkyne. researchgate.net The azide, in this case, 1-Azido-3-methoxypropane, then coordinates to the copper center, followed by a cycloaddition step that leads to a six-membered copper-triazolide intermediate. nih.gov Subsequent protonolysis releases the triazole product and regenerates the catalyst.

Theoretical models can calculate the energies of intermediates and transition states throughout this cycle, providing a quantitative understanding of the reaction kinetics. These simulations confirm that the copper catalyst dramatically lowers the activation barrier compared to the uncatalyzed thermal reaction, accounting for the enormous rate acceleration observed experimentally. organic-chemistry.org

Table 1: Key Steps in the CuAAC Catalytic Cycle Investigated by Computational Models

| Step | Description | Computational Insight |

|---|---|---|

| 1. Acetylide Formation | A terminal alkyne reacts with a Cu(I) species to form a copper-acetylide π-complex, followed by deprotonation to yield a σ-acetylide. | DFT calculations help determine the geometry and stability of the copper-acetylide intermediates. |

| 2. Azide Coordination | The azide (e.g., 1-Azido-3-methoxypropane) coordinates to the copper acetylide complex. | Models show the binding energy and preferred coordination geometry of the azide to the catalytic center. |

| 3. Cycloaddition | The coordinated azide undergoes cycloaddition with the acetylide. This is the key bond-forming step. | Calculations of the transition state structure and activation energy for this step reveal the pathway leading to the triazole ring. |

| 4. Product Release | The resulting copper-triazolide intermediate undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst. | The energy required for this final step is calculated to ensure the catalytic cycle can proceed efficiently. |

This table is a generalized representation based on computational studies of the CuAAC mechanism.

Insights into Stereochemical Outcomes

A significant advantage of the CuAAC reaction is its exceptional regioselectivity. While the uncatalyzed thermal 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne often produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant almost exclusively yields the 1,4-isomer. researchgate.netorganic-chemistry.org